(1R,2R)-1-(tert-butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC19812381

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO4 |

|---|---|

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11?,15-/m1/s1 |

| Standard InChI Key | VMOVYASDUSWBOL-JOPIAHFSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@]1(CC1C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition

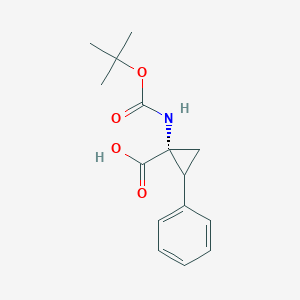

(1R,2R)-1-(tert-Butoxycarbonylamino)-2-phenyl-cyclopropanecarboxylic acid (CAS: VC19812381) has the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.31 g/mol. Its structure includes a strained cyclopropane ring substituted with a phenyl group, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety (Fig. 1). The stereochemistry at the 1R and 2R positions imposes conformational rigidity, making the compound a valuable scaffold for stereoselective synthesis.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of this compound typically begins with cyclopropanation reactions. A common approach involves the transition metal-catalyzed reaction of diazo compounds with alkenes. For example, ethyl diazoacetate and styrene derivatives react in the presence of Rh(II) catalysts to form the cyclopropane core. Enantioselectivity is achieved using chiral ligands, with reported diastereomeric ratios exceeding 9:1 under optimized conditions.

Functional Group Transformations

Following cyclopropanation, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM). Subsequent oxidation of the methyl ester to the carboxylic acid is performed using aqueous NaOH or LiOH, yielding the final product .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄ (2 mol%), DCM, 25°C | 75–85% |

| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | >90% |

| Ester Hydrolysis | LiOH (3 eq.), THF/H₂O (3:1), reflux | 80–88% |

Applications in Organic Synthesis

Peptide Mimetics and Conformationally Restricted Analogues

The compound’s cyclopropane ring mimics peptide β-turns, enabling its use in designing protease inhibitors. For instance, coupling with L-aspartic acid dibenzyl ester via WSC/HOBt-mediated amidation achieves dipeptide analogues with enhanced metabolic stability .

Pharmaceutical Intermediates

The Boc group facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential functionalization. This property is critical in synthesizing kinase inhibitors and GPCR modulators, where the cyclopropane’s rigidity enhances target binding.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data for the target compound is limited, but analogues like 1-(Boc-Amino)cyclopropanecarboxylic acid exhibit aqueous solubility of 9.95 mg/mL and a consensus LogP of 0.88 . These values suggest moderate hydrophilicity, aligning with its carboxylic acid functionality.

ADME Profile

Predicted using SwissADME:

-

GI Absorption: High (due to carboxylic acid)

-

BBB Permeation: Low (LogP < 3)

-

P-gp Substrate: No

Analytical Characterization

Spectroscopic Techniques

-

NMR (400 MHz, CDCl₃): δ 7.41–7.23 (m, 5H, Ar-H), 1.44 (s, 9H, Boc-CH₃) .

-

Chiral HPLC: Chiralpak AD-H column, hexane/i-PrOH (80:20), retention time = 12.7 min (enantiomeric excess >99%).

Biological Relevance and Future Directions

While direct biological data for this compound is scarce, structurally related cyclopropane derivatives inhibit enzymes like ACC oxidase and histone deacetylases (HDACs). Future research should explore its utility in anticancer and antiviral drug discovery, leveraging its stereochemical precision.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume